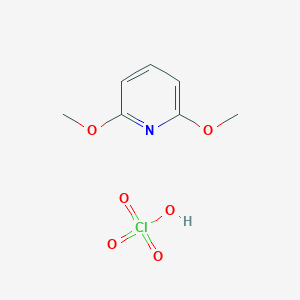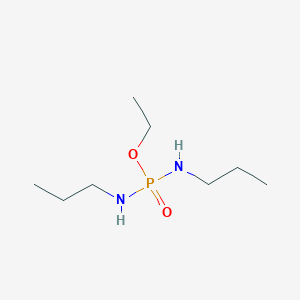
Ethyl N,N'-dipropylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N,N’-dipropylphosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N,N’-dipropylphosphorodiamidate can be achieved through several methods. One common approach involves the reaction of ethyl phosphorodiamidate with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl N,N’-dipropylphosphorodiamidate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N,N’-dipropylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates .
Scientific Research Applications
Ethyl N,N’-dipropylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N,N’-dipropylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl N,N’-dipropylphosphorodiamidate include:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Phosphoramidates: A class of compounds with similar structural features and chemical properties.
Uniqueness
Ethyl N,N’-dipropylphosphorodiamidate is unique due to its specific combination of ethyl and propyl groups attached to the phosphorodiamidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64402-70-6 |
|---|---|
Molecular Formula |
C8H21N2O2P |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-[ethoxy(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C8H21N2O2P/c1-4-7-9-13(11,12-6-3)10-8-5-2/h4-8H2,1-3H3,(H2,9,10,11) |
InChI Key |
JHWQKIQQUJOZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=O)(NCCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


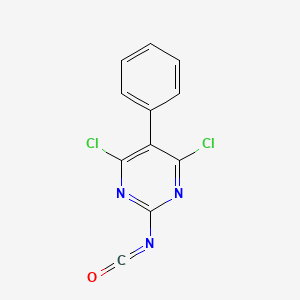


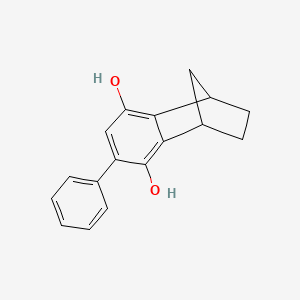


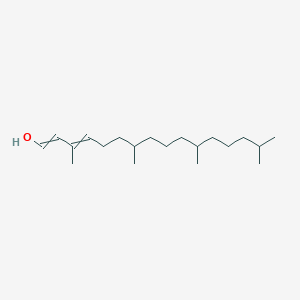

![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)


![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
